molecular formula C22H17F3N4O2 B2479892 AKOS008142504 CAS No. 1333813-62-9

AKOS008142504

Numéro de catalogue: B2479892
Numéro CAS: 1333813-62-9
Poids moléculaire: 426.399
Clé InChI: SJIZJAJAFBZWOO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-benzyl-N-(cyanomethyl)-6-methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C22H17F3N4O2 and its molecular weight is 426.399. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-N-(cyanomethyl)-6-methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-N-(cyanomethyl)-6-methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-benzyl-N-(cyanomethyl)-6-methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide is a synthetic compound belonging to the pyridazine family. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure

The compound can be characterized by its complex structure, which includes:

  • A pyridazine ring
  • A cyanomethyl group
  • A trifluoromethyl phenyl substituent
  • A carboxamide functional group

The biological activity of N-benzyl-N-(cyanomethyl)-6-methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide is attributed to several mechanisms:

  • Inhibition of Cancer Cell Proliferation :
    • Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit cell growth in leukemia, non-small cell lung cancer, and melanoma by inducing apoptosis and cell cycle arrest at the sub-G1 phase .
  • Modulation of Apoptotic Pathways :
    • The compound influences apoptotic markers such as Bax and BCL-2. Increased expression of pro-apoptotic Bax and decreased levels of anti-apoptotic BCL-2 suggest that the compound promotes apoptosis in cancer cells .
  • Impact on Metastasis :
    • Research indicates that N-benzyl-N-(cyanomethyl)-6-methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide can reduce metastatic potential by modulating cadherin expression, specifically increasing E-cadherin while decreasing N-cadherin levels .

Biological Activity Data

The table below summarizes the biological activity of the compound across various cancer types based on cell viability assays:

Cancer TypeInhibition (%)Reference
Leukemia77%
Non-small cell lung cancer64%
Colon cancer62%
CNS cancer45%
Melanoma72%
Ovarian cancer40%
Renal cancer69%
Prostate cancer52%
Breast cancer61%

Case Studies

Several studies have investigated the efficacy of this compound in preclinical models:

  • Study on Apoptosis Induction :
    • In a study involving HepG2 cells, treatment with the compound resulted in significant changes in apoptotic gene expression, confirming its role in promoting apoptosis through intrinsic pathways .
  • Metastasis Inhibition Study :
    • Another study demonstrated that the compound effectively reduced wound healing rates in vitro, indicating its potential to inhibit metastasis by affecting cellular migration and adhesion properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the chemical structure can significantly influence biological activity:

  • The presence of electron-withdrawing groups such as trifluoromethyl enhances anticancer potency.
  • Substitutions at specific positions on the pyridazine ring affect binding affinity and selectivity towards molecular targets involved in tumor progression .

Propriétés

IUPAC Name

N-benzyl-N-(cyanomethyl)-6-methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N4O2/c1-15-12-19(30)20(21(31)28(11-10-26)14-16-6-3-2-4-7-16)27-29(15)18-9-5-8-17(13-18)22(23,24)25/h2-9,12-13H,11,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIZJAJAFBZWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)N(CC#N)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.